molecular formula C18H18Cl2FN3O B2980741 N-(3,4-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 303091-44-3

N-(3,4-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No. B2980741
M. Wt: 382.26
InChI Key: HKUOIEZXFHUMIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, commonly known as DPA, is a synthetic compound used in scientific research. DPA is a member of the piperazine class of compounds and is used primarily in the study of the central nervous system. In

Scientific Research Applications

Piperazine Derivatives for Therapeutic Use

Piperazine derivatives have been extensively explored for their therapeutic potential across various domains, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The structural modification of piperazine nucleus significantly influences the medicinal capabilities of these molecules, suggesting their broad utility in drug discovery and development. The flexibility of piperazine as a core structure has facilitated the design of molecules with diverse pharmacological profiles, underscoring its importance in medicinal chemistry (Rathi, Syed, Shin, & Patel, 2016).

Contributions to D2-like Receptors

The arylalkyl substituents in arylcycloalkylamines, including phenyl piperidines and piperazines, have shown to enhance the potency and selectivity of binding affinity at D2-like receptors. This improvement is crucial for developing antipsychotic agents, illustrating the role of piperazine derivatives in addressing psychiatric disorders (Sikazwe et al., 2009).

Anti-mycobacterial Activity

Piperazine and its analogues have demonstrated significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review of piperazine-based anti-TB molecules highlights the potential of these compounds in developing new anti-mycobacterial agents, emphasizing the critical role of structural modification in enhancing therapeutic efficacy (Girase et al., 2020).

Environmental Protection and Water Treatment

Piperazine derivatives have also found applications in environmental protection and water treatment. For instance, the adsorptive removal of acetaminophen from water showcases the potential of using piperazine-based compounds for addressing pollution and ensuring the safety of water resources (Igwegbe et al., 2021).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2FN3O/c19-16-6-3-14(11-17(16)20)22-18(25)12-23-7-9-24(10-8-23)15-4-1-13(21)2-5-15/h1-6,11H,7-10,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUOIEZXFHUMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

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